molecular formula C10H20O2S B2631264 Methyl (heptylthio)acetate CAS No. 40814-20-8

Methyl (heptylthio)acetate

Cat. No.: B2631264
CAS No.: 40814-20-8
M. Wt: 204.33
InChI Key: HTPKHJAVGQDPEF-UHFFFAOYSA-N
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Description

Methyl (heptylthio)acetate is an organic compound with the chemical formula C10H20O2S It belongs to the class of esters and is characterized by a heptylthio group attached to the acetate moiety

Scientific Research Applications

Methyl (heptylthio)acetate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (heptylthio)acetate can be synthesized through the esterification of heptylthiol with methyl acetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the reactants under reflux to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted esterification has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (heptylthio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the heptylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are employed.

Major Products Formed

Mechanism of Action

The mechanism of action of methyl (heptylthio)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simpler ester with a similar structure but without the heptylthio group.

    Ethyl acetate: Another ester with similar properties but different alkyl groups.

    Methyl butyrate: An ester with a different carboxylate group.

Uniqueness

Methyl (heptylthio)acetate is unique due to the presence of the heptylthio group, which imparts distinct chemical and physical properties. This makes it valuable in applications where specific reactivity or fragrance characteristics are desired .

Properties

IUPAC Name

methyl 2-heptylsulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2S/c1-3-4-5-6-7-8-13-9-10(11)12-2/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPKHJAVGQDPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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